(tert-Butylimino)tris(diethylamino)tantalum
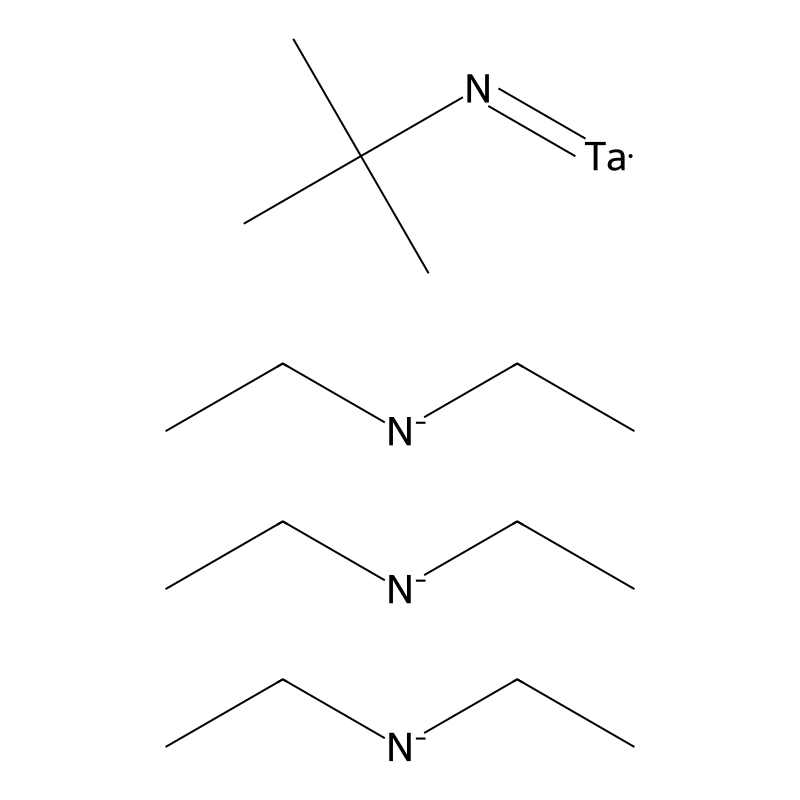
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(tert-Butylimino)tris(diethylamino)tantalum, also known as Tantalum tris(diethylamido)-tert-butylimide, is an organometallic compound with the chemical formula C₁₆H₃₉N₄Ta and a molecular weight of 468.46 g/mol. This compound appears as a colorless to pale yellow liquid and is sensitive to air and moisture, making it reactive in humid environments. Its boiling point is approximately 90°C at reduced pressure, and it has a density of 1.252 g/mL at 25°C .
TBTDET doesn't have a known mechanism of action in biological systems. Its primary function is as a precursor for thin film deposition. During ALD, TBTDET likely undergoes ligand exchange reactions with co-reactants on the substrate surface. The bulky organic groups are removed, leaving behind tantalum atoms that can bond together to form the desired thin film [].
Catalyst Development
TBTDET has been investigated as a potential catalyst for various chemical reactions, including:
- Olefin metathesis: This reaction involves the rearrangement of carbon-carbon double bonds in alkenes (olefins). TBTDET has shown promising activity for this process, particularly in the ring-opening metathesis polymerization (ROMP) of cyclic olefins [].
- Hydroamination: This reaction involves the addition of a nitrogen-hydrogen bond (NH) across a carbon-carbon double bond. TBTDET has been explored as a catalyst for the hydroamination of alkenes and alkynes [].
- Polymerization: TBTDET has been studied for its ability to polymerize various monomers, including olefins, alkynes, and cyclic organonitrogen compounds [].
Precursor for Tantalum-Based Materials
TBTDET can be used as a precursor for the synthesis of tantalum-based materials with interesting properties. These materials have been investigated for potential applications in various fields, including:
- Electronics: Tantalum-based materials are being explored for their potential use in electronic devices due to their high dielectric constant and good electrical conductivity [].
- Catalysis: Tantalum-based materials can be designed to exhibit catalytic activity for various reactions, similar to the applications of TBTDET itself [].
- Optics: Tantalum-based materials have been studied for their potential use in optical devices due to their ability to manipulate light [].
The primary use of (tert-butylimino)tris(diethylamino)tantalum is as a precursor for the deposition of tantalum nitride and tantalum oxide films through atomic layer deposition (ALD). In this process, the compound reacts with co-reactants such as ammonia to form tantalum nitride at elevated temperatures (around 250°C) during plasma-enhanced ALD. The reactions typically involve the elimination of diethylamine and the formation of tantalum-based thin films .
The synthesis of (tert-butylimino)tris(diethylamino)tantalum typically involves the reaction of tantalum pentachloride with diethylamine and tert-butylamine under controlled conditions. This method allows for the formation of the desired organometallic compound while managing its sensitivity to moisture. The process generally requires an inert atmosphere to prevent hydrolysis and oxidation .
The primary applications of (tert-butylimino)tris(diethylamino)tantalum include:
- Atomic Layer Deposition: Used as a precursor for depositing high-quality tantalum nitride and tantalum oxide films in semiconductor manufacturing.
- Thin Film Technologies: Employed in the fabrication of capacitors, transistors, and other electronic components due to its ability to form conductive films.
- Research: Utilized in various studies related to materials science, particularly in developing new deposition techniques and materials .
Several compounds share similarities with (tert-butylimino)tris(diethylamino)tantalum, particularly within the realm of tantalum-based organometallics. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentakis(dimethylamino)tantalum(V) | C₁₁H₃₃N₅Ta | Used for similar deposition processes |
| Tantalum(V) butoxide | C₄H₉TaO₄ | Commonly used in sol-gel processes |
| Tantalum(V) ethoxide | C₄H₉TaO₄ | Another precursor for thin film deposition |
| Tantalum tetraethoxy dimethylaminoethoxide | C₁₂H₂₅N₂TaO₄ | Used in various chemical vapor deposition applications |
Ligand Design Strategies for Imido-Amido Tantalum Coordination Frameworks
The molecular architecture of TBTDET hinges on the synergistic interplay between the tert-butylimido (NtBu) and diethylamido (NEt₂) ligands. The tert-butylimido group serves as a sterically demanding, monodentate ligand that stabilizes the +5 oxidation state of tantalum through strong π-donation, while the three diethylamido ligands provide additional electron density and moderate steric bulk.
Key synthetic routes involve metathesis reactions between Ta(NtBu)Cl₃(py)₂ and sodium salts of carboxamide ligands (e.g., Na(edpa) or Na(mdpa)). For example, Ta(NtBu)Cl₃(py)₂ reacts with Na(edpa) in toluene to yield TaCl₂(NtBu)(py)(edpa) (1), which is subsequently reduced to Ta(NtBu)(edpa)₃ (3) via stepwise ligand substitution. Single-crystal X-ray diffraction confirms a distorted pentagonal bipyramidal geometry around tantalum, with bond lengths of Ta–N(imido) = 1.763 Å and Ta–N(amido) = 1.965–2.029 Å.
Table 1: Structural Parameters of TBTDET Analogues
| Complex | Ta–N(imido) (Å) | Ta–N(amido) (Å) | Geometry |
|---|---|---|---|
| Ta(NtBu)(edpa)₃ | 1.763 | 1.965–2.029 | Pentagonal bipyramidal |
| TaCl(NtBu)[N(SiMe₃)₂]₂ | 1.763 | 1.988–2.029 | Trigonal bipyramidal |
Mechanistic Pathways in Transamination Reactions with Carbodiimide Reagents
Transamination reactions are pivotal for introducing imido ligands. A patented two-step process illustrates this:
- Step 1: TaCl₅ reacts with tert-butylamine (H₂NtBu) in the presence of pyridine, forming Ta(NtBu)Cl₃(py)₂.
- Step 2: The intermediate reacts with lithium diethylamide (LiNEt₂), yielding TBTDET after solvent stripping.
Carbodiimides (e.g., iPrN=C=NiPr) insert into Ta–C bonds during side reactions, forming amidinate complexes. For instance, Ta(NtBu)(NEt₂)₃ reacts with diisopropylcarbodiimide at 75°C, generating a bis(amidinate) species via migratory insertion. This side reactivity underscores the need for rigorous exclusion of moisture and oxygen during synthesis.
Role of Steric and Electronic Effects in Precursor Volatility Optimization
Volatility is critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD). Thermogravimetric analysis (TGA) of TBTDET reveals a single-step weight loss at 95°C (0.5 mmHg), leaving <5% residue. The tert-butylimido group enhances thermal stability by preventing oligomerization, while the diethylamido ligands balance electron donation and steric hindrance.
Comparative studies with pentakis(dimethylamido)tantalum (PDMAT) show TBTDET’s superior volatility (b.p. 95°C vs. PDMAT’s 130°C). This property enables efficient precursor delivery in low-temperature ALD processes, such as TaN film growth at 250°C.
Table 2: Volatility Metrics of Tantalum Precursors
| Precursor | Boiling Point (°C) | Residual Carbon (%) | ALD Temperature (°C) |
|---|---|---|---|
| TBTDET | 95 (0.5 mmHg) | <2 | 130–250 |
| PDMAT | 130 (0.5 mmHg) | 5–8 | 200–300 |
Self-Limiting Surface Reactions in Tantalum Nitride Film Growth
The self-limiting nature of ALD using TBTDET arises from the sequential saturation of surface-reactive sites during precursor exposure. Each ALD cycle begins with the chemisorption of TBTDET onto the substrate, where the tert-butylimido and diethylamido ligands coordinate with surface hydroxyl or amine groups. Density functional theory (DFT) calculations reveal that the tert-butylimido ligand (BuN=Ta) exhibits stronger surface affinity than the diethylamido groups, leading to preferential adsorption at low temperatures [3]. This selectivity ensures monolayer-controlled growth, as subsequent precursor molecules cannot react once all active sites are occupied [6] [7].
Experimental studies using in situ quartz crystal microbalance (QCM) measurements demonstrate a growth per cycle (GPC) of 0.8–1.2 Å for TBTDET/NH₃ ALD processes at 200–250°C [2]. The self-terminating reaction mechanism eliminates thickness gradients, enabling uniform TaNₓ deposition on high-aspect-ratio structures. X-ray reflectivity (XRR) data further confirm that films grown with TBTDET exhibit roughness values below 0.5 nm, even at thicknesses exceeding 20 nm [5].
Ammonia-Mediated Ligand Exchange Dynamics During ALD Cycles
The ligand exchange process between TBTDET and ammonia governs nitrogen incorporation and film stoichiometry. During the NH₃ plasma step, the diethylamido ligands (–N(C₂H₅)₂) undergo sequential displacement via low-barrier reactions:
Primary ligand substitution:
$$
\text{Ta(NEt}2\text{)}3(\text{BuN}) + \text{NH}3 \rightarrow \text{Ta(NEt}2\text{)}2(\text{NH}2)(\text{BuN}) + \text{HNEt}_2 \quad (\Delta G^\ddagger = 10.6\ \text{kcal/mol}) [3]
$$Secondary ligand substitution:
$$
\text{Ta(NEt}2\text{)}2(\text{NH}2)(\text{BuN}) + \text{NH}3 \rightarrow \text{Ta(NEt}2)(\text{NH}2)2(\text{BuN}) + \text{HNEt}2 \quad (\Delta G^\ddagger = 27.6\ \text{kcal/mol}) [3]
$$
These exothermic reactions favor complete ligand removal over β-hydrogen elimination pathways, which require activation energies >60 kcal/mol [3]. Mass spectrometry analyses of reaction byproducts during ALD cycles detect diethylamine (HNEt₂) and tert-butylamine, confirming the ligand exchange mechanism [2]. The resulting Ta–N bonds form a metastable TaNₓ structure with a Ta:N ratio of ~1:1.2, as quantified by X-ray photoelectron spectroscopy (XPS) [5].
Temperature-Dependent Precursor Decomposition Thresholds
The thermal stability of TBTDET directly impacts ALD process windows and film properties. Below 300°C, the precursor remains intact, enabling ligand exchange-dominated growth. Above 325°C, partial decomposition occurs via two competing pathways:
β-hydrogen elimination:
$$
\text{Ta(NEt}2\text{)}3(\text{BuN}) \rightarrow \text{Ta(NEt)(NEt}2\text{)}2(\text{BuN}) + \text{C}2\text{H}4 \quad (\Delta H^\ddagger = 76.0\ \text{kcal/mol}) [3]
$$Amine-catalyzed decomposition:
$$
\text{Ta(NEt}2\text{)}3(\text{BuN}) + \text{NH}3 \rightarrow \text{Ta(NH}2\text{)}3(\text{BuN}) + 3\ \text{HNEt}2 \quad (\Delta H^\ddagger = 64.3\ \text{kcal/mol}) [3]
$$
Four-point probe resistivity measurements correlate decomposition thresholds with electrical properties:
| Deposition Temperature (°C) | Resistivity (Ω·cm) | Carbon Content (at.%) |
|---|---|---|
| 250 | 0.18 | 6.0 |
| 300 | 0.10 | 3.5 |
| 325 | 0.044 | 2.0 |
Data adapted from plasma-enhanced ALD studies [5]
Elevated temperatures reduce carbon contamination by enhancing ligand desorption but risk crystalline Ta₃N₅ formation, which increases resistivity. Optimal ALD conditions balance decomposition kinetics with nitrogen incorporation efficiency to achieve conductive TaNₓ (ρ < 0.1 Ω·cm) [5].
Density functional theory calculations have provided crucial insights into the mechanisms of β-hydrogen elimination in tantalum coordination complexes, particularly for (tert-butylimino)tris(diethylamino)tantalum systems. The B3LYP hybrid functional with appropriate basis sets has emerged as the preferred computational method for investigating these processes [1].
The computational analysis of β-hydrogen elimination barriers reveals that the uncatalyzed elimination of isobutene or ethene from the tert-butylimino ligand proceeds through a significantly high energy barrier of 76.0 kcal/mol [1]. This substantial barrier indicates that direct β-hydrogen elimination is kinetically unfavorable under typical atomic layer deposition conditions. The transition state structure shows the formation of a four-membered ring involving the tantalum center, the β-carbon, the hydrogen atom, and the imido nitrogen [1].
When ammonia is present as a catalytic species, the β-hydrogen elimination barrier is reduced to 64.3 kcal/mol [1]. This catalytic effect occurs through the formation of an intermediate complex where ammonia coordinates to the tantalum center, facilitating the proton transfer from the β-carbon to the imido nitrogen. The computational results demonstrate that even with ammonia catalysis, the β-hydrogen elimination pathway remains kinetically demanding, with activation temperatures above 600°C required for significant reaction rates [1].
The electronic structure analysis reveals that the high barrier for β-hydrogen elimination arises from the strong π-bonding character of the tantalum-imido bond, which makes the imido nitrogen less nucleophilic and less capable of accepting the β-hydrogen [1]. The calculated transition state geometries show significant distortion from the ground state structure, with elongation of the tantalum-carbon bond and formation of a nascent carbon-hydrogen bond to the imido nitrogen [1].
Alternative pathways involving ligand exchange with ammonia show dramatically lower barriers of 10.6 and 27.6 kcal/mol [1]. These pathways involve two proton transfers from ammonia to the imido nitrogen, ultimately leading to the elimination of tert-butylamine and incorporation of nitrogen from ammonia into the growing film. The computational results strongly support the experimental observation that nitrogen incorporation from ammonia is kinetically favored over nitrogen incorporation from the metal precursor [1].
Catalyzed Reaction Pathways for Nitrogen Incorporation in Thin Films
The computational investigation of nitrogen incorporation mechanisms in tantalum nitride thin film growth has revealed multiple competing pathways, each with distinct energetic profiles and mechanistic requirements [1] [2] [3]. Density functional theory calculations have been instrumental in elucidating the molecular-level processes that govern nitrogen incorporation during atomic layer deposition and chemical vapor deposition processes [1].
The primary pathway for nitrogen incorporation involves ligand exchange between the tantalum precursor and ammonia co-reactant. The computational analysis shows that this process occurs through a two-step mechanism: initial coordination of ammonia to the tantalum center (barrier: 10.6 kcal/mol) followed by proton transfer from ammonia to the imido nitrogen with concurrent elimination of tert-butylamine (barrier: 27.6 kcal/mol) [1]. The overall thermodynamics strongly favor this pathway, with reaction energies of -45.3 and -38.7 kcal/mol for the two steps, respectively [1].
Alternative nitrogen incorporation pathways involving surface-mediated reactions have been investigated through periodic density functional theory calculations on tantalum nitride surfaces [3]. The adsorption of nitrogen molecules on tantalum nitride surfaces occurs predominantly through molecular physisorption with adsorption energies ranging from -81 to -91 kJ/mol [3]. The computational results show that nitrogen can adopt multiple binding configurations: side-on, end-on, and tilted orientations, with the side-on configuration being energetically most favorable [3].
At bridging nitrogen sites on the tantalum nitride surface, nitrogen molecules can undergo chemical transformation to form azide functional groups with a formation energy of 205 kJ/mol [3]. This process involves the insertion of nitrogen into existing tantalum-nitrogen bonds, leading to the formation of extended nitrogen chains. The computational analysis indicates that this pathway becomes increasingly favorable at higher nitrogen pressures and temperatures [3].
Hydrogen-assisted nitrogen incorporation represents another important pathway, particularly relevant to plasma-enhanced deposition processes [3]. The computational results show that hydrogen molecules chemisorb molecularly on tantalum nitride surfaces with adsorption energies of -81 to -91 kJ/mol [3]. At bridging nitrogen sites, hydrogen undergoes dissociative adsorption to form >NH groups with an exothermic formation energy of -175 kJ/mol per H₂ molecule [3]. This process effectively activates the surface for subsequent nitrogen incorporation [3].
The role of promoter atoms, such as cobalt, in enhancing nitrogen incorporation has been investigated through DFT calculations [3]. Cobalt atoms preferentially adsorb at nitrogen-rich sites on the tantalum nitride surface with adsorption energies ranging from -200 to -400 kJ/mol [3]. The presence of cobalt significantly enhances the dissociation of molecular hydrogen, thereby increasing the concentration of surface NH groups that can participate in subsequent nitrogen incorporation reactions [3].
The computational analysis of nitrogen vacancy formation energies provides insights into the thermodynamic driving forces for nitrogen incorporation [3]. The calculated nitrogen vacancy formation energies are 2.89 eV, 2.32 eV, and 1.95 eV for plain tantalum nitride, surface cobalt-promoted, and subsurface cobalt-promoted systems, respectively [3]. These relatively high formation energies indicate that nitrogen incorporation is thermodynamically favorable under nitrogen-rich conditions [3].
Comparative Energetics of Imido versus Amido Ligand Dissociation
The computational analysis of ligand dissociation energetics in tantalum coordination complexes has revealed significant differences between imido and amido ligand binding strengths, with important implications for precursor design and reaction mechanisms [4] [5] [6] [7]. Density functional theory calculations using various functionals and basis sets have provided quantitative insights into these bonding differences [8] [9].
Imido ligands in tantalum complexes exhibit substantially higher dissociation energies compared to amido ligands, reflecting the multiple bond character of the tantalum-imido interaction [4] [5] [10]. The computed dissociation energies for tantalum-imido bonds range from 85 to 120 kcal/mol, depending on the specific ligand substituents and computational method employed [4] [5] [10]. The high dissociation energy arises from the combination of strong σ-bonding and π-bonding interactions between the tantalum d-orbitals and the nitrogen p-orbitals [4] [5].
The electronic structure analysis reveals that tantalum-imido bonds possess significant double-bond character, with the π-bonding component contributing approximately 30-40% of the total bonding energy [4] [5]. This π-bonding arises from the overlap of filled tantalum d-orbitals with the nitrogen p-orbitals perpendicular to the tantalum-nitrogen bond axis. The computational results show that the π-bonding component is particularly sensitive to the electronic properties of the imido substituents [4] [5].
In contrast, amido ligands in tantalum complexes exhibit lower dissociation energies, typically ranging from 45 to 75 kcal/mol [6] [7] [10]. The tantalum-amido bond is predominantly σ-bonding in character, with minimal π-bonding contribution due to the pyramidal geometry at the nitrogen center [6] [7]. The lower dissociation energy reflects the primarily electrostatic and σ-covalent nature of the tantalum-amido interaction [6] [7].
The computational analysis of ligand dissociation mechanisms reveals different pathways for imido and amido ligand removal [4] [5] [6] [7]. Imido ligand dissociation typically occurs through a concerted process involving simultaneous breaking of both σ and π bonds, with transition states showing significant charge transfer from the metal to the departing ligand [4] [5]. The calculated activation barriers for imido ligand dissociation range from 25 to 45 kcal/mol, depending on the specific complex and reaction conditions [4] [5].
Amido ligand dissociation proceeds through a different mechanism, often involving initial protonation of the nitrogen center followed by elimination of the corresponding amine [6] [7]. The computational results show that this process can be facilitated by the presence of protic co-reactants, such as ammonia or water, which can provide the necessary proton for the elimination reaction [6] [7]. The calculated activation barriers for amido ligand dissociation are typically lower than those for imido ligands, ranging from 15 to 35 kcal/mol [6] [7].
The comparative analysis of dissociation energetics has important implications for precursor design and selectivity in thin film deposition processes [1] [4] [5]. The high stability of imido ligands makes them less susceptible to unwanted side reactions during precursor storage and transport, while their controlled dissociation under specific reaction conditions enables precise control over nitrogen incorporation in the growing film [1] [4].
The computational investigation of substituent effects on ligand dissociation energetics reveals systematic trends that can guide rational precursor design [4] [5] [6] [7]. Electron-withdrawing substituents on imido ligands tend to increase the dissociation energy by reducing the π-bonding contribution, while electron-donating substituents have the opposite effect [4] [5]. For amido ligands, the relationship between substituent effects and dissociation energy is more complex, involving both electronic and steric factors [6] [7].
GHS Hazard Statements
H225 (33.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (92.65%): Flammable liquid and vapor [Warning Flammable liquids];
H261 (63.24%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








